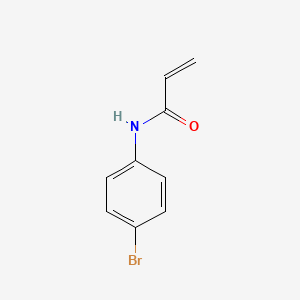

n-(4-Bromophenyl)prop-2-enamide

Descripción

Contextualization within the Field of Enamide Chemistry and Brominated Organic Compounds

N-(4-Bromophenyl)prop-2-enamide is a member of two significant classes of organic compounds: enamides and brominated aromatics. Enamides are characterized by a nitrogen atom attached to a carbon-carbon double bond, which is in turn conjugated with a carbonyl group. This arrangement confers a unique reactivity profile, balancing stability with the potential for diverse chemical transformations. The electron-withdrawing nature of the acyl group modulates the nucleophilicity of the enamine, making enamides valuable and versatile synthons in organic synthesis. nih.gov

The presence of a bromine atom on the phenyl ring further enhances the synthetic utility of this compound. Brominated organic compounds are crucial intermediates in a vast array of chemical reactions. hud.ac.uknih.gov The bromine atom can be readily transformed into other functional groups through reactions such as cross-coupling, lithiation, and nucleophilic substitution, providing a gateway to a wide range of more complex molecules. fiveable.me This dual functionality makes this compound a powerful tool for chemists seeking to introduce both nitrogen-containing functionalities and a handle for further molecular elaboration.

The study of such bifunctional molecules is a vibrant area of chemical research, as it allows for the efficient construction of compounds with potential applications in medicinal chemistry and materials science. The strategic placement of the bromo and enamide groups in this compound offers a platform for developing novel synthetic methodologies and accessing new chemical space.

Academic Significance of the Enamide Functional Group in Synthetic Strategies

The enamide functional group is of considerable academic significance due to its versatile reactivity, which allows it to participate in a wide array of synthetic transformations. rsc.org Enamides can act as nucleophiles, electrophiles, or partners in pericyclic reactions, making them highly adaptable building blocks in organic synthesis. nih.gov

Recent research has highlighted the utility of enamides in various synthetic strategies:

Cyclization Reactions: Enamides are excellent precursors for the synthesis of N-heterocycles, which are common structural motifs in natural products and pharmaceuticals. nih.gov The iminium species generated from enamides can undergo intramolecular reactions to form cyclic structures. nih.gov

Asymmetric Catalysis: The development of enantioselective transformations involving enamides has been a major focus in academia. Asymmetric hydrogenation of enamides, for instance, provides access to chiral amines and their derivatives with high enantiopurity.

Cross-Coupling Reactions: The vinyl group of enamides can participate in various transition-metal-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.

Multi-component Reactions: The ability of enamides to react with multiple components in a single pot offers an efficient and atom-economical approach to complex molecules.

The reactivity of the enamide functional group can be finely tuned by modifying the substituent on the nitrogen atom and the structure of the vinyl group. This tunability, combined with the inherent stability of the enamide moiety, makes it a preferred synthon over the more reactive but less stable enamines. acs.org The ongoing exploration of enamide chemistry continues to yield innovative synthetic methods and provides access to a diverse range of valuable organic compounds. rsc.org

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₈BrNO |

| Molecular Weight | 226.07 g/mol |

| Appearance | Solid |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N-(4-bromophenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-2-9(12)11-8-5-3-7(10)4-6-8/h2-6H,1H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSBLNRQSHLZWNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90294794 | |

| Record name | n-(4-bromophenyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90294794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13997-69-8 | |

| Record name | NSC98136 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98136 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(4-bromophenyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90294794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for N 4 Bromophenyl Prop 2 Enamide and Its Derivatives

Conventional Synthetic Routes

Conventional synthesis of N-(4-Bromophenyl)prop-2-enamide and related compounds typically relies on well-established organic reactions. These methods are often characterized by their straightforward procedures and the use of readily available starting materials.

The reaction between aniline (B41778) derivatives and α,β-unsaturated carbonyl compounds represents a fundamental approach to forming C-N bonds. A notable example is the metal-free amination approach for synthesizing 3-trifluoromethyl aniline derivatives, which proceeds through a cascade reaction involving the 1,4-Michael addition of a pyridinium (B92312) ylide to an α,β-unsaturated carbonyl compound. rsc.org This is followed by an intramolecular addition and subsequent reaction with amines to yield the final aniline derivative products. rsc.org This strategy highlights the versatility of using α,β-unsaturated systems to construct complex aniline derivatives, which can be precursors or analogs of this compound.

A primary and widely employed method for the synthesis of this compound is the N-acylation of 4-bromoaniline (B143363) with acryloyl chloride. This reaction is typically performed in the presence of a base, such as triethylamine, in an anhydrous solvent like dichloromethane. The base serves to neutralize the hydrochloric acid generated during the reaction.

The general procedure involves dissolving 4-bromoaniline in the solvent, followed by the addition of the base. The mixture is then cooled, often to 0°C, before the dropwise addition of acryloyl chloride. chemicalbook.com The reaction is subsequently allowed to warm to room temperature and stirred for a period to ensure completion. chemicalbook.com This method is analogous to the synthesis of similar compounds, such as N-(4-BROMOPHENYL)-2-CHLOROACETAMIDE, where 4-bromoaniline is reacted with 2-chloroacetyl chloride. chemicalbook.com Similarly, other aniline derivatives can be acylated using various acyl chlorides to produce a range of N-substituted amides. researchgate.net

| Reactants | Reagents & Conditions | Product | Yield | Reference |

| 4-Bromoaniline, 2-Chloroacetyl chloride | triethylamine, dichloromethane, 0-20°C, 16h | N-(4-bromophenyl)-2-chloroacetamide | 97% | chemicalbook.com |

| p-Nitroaniline, Acyl chlorides | TEA, dry DCM, rt | Amides | - | researchgate.net |

| 2-Bromoaniline, Acryloyl chloride | Et3N, 0-5°C | N-(2-Bromophenyl)prop-2-enamide | - | vulcanchem.com |

Advanced Synthetic Techniques

To overcome some of the limitations of conventional methods, such as long reaction times and lower yields, advanced synthetic techniques have been developed.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently, often leading to significantly reduced reaction times, increased yields, and cleaner product profiles compared to conventional heating methods. at.uaresearchgate.netnih.govarkat-usa.org

In the context of synthesizing nitrogen-containing compounds, microwave irradiation has been successfully applied to a variety of reactions, including the synthesis of pyrazolo[1,5-a]pyrimidines and quinolin-4-ylmethoxychromen-4-ones, where it led to a notable decrease in reaction time and an increase in yield compared to oil bath heating. nih.gov For instance, a comparative study showed a 10% increase in yield for a particular reaction when using microwave heating over conventional methods. nih.gov The synthesis of 1,4-dihydropyridine (B1200194) nucleoside analogues also demonstrated the superiority of microwave heating over conventional heating, providing higher yields in shorter times. nih.gov These examples strongly suggest that the synthesis of this compound and its derivatives can be significantly optimized through the application of microwave-assisted protocols.

| Reaction | Conventional Heating | Microwave-Assisted Synthesis | Reference |

| Synthesis of pyrazolo[1,5-a]pyrimidines | Lower yield | 90-95% yield in 15 min | nih.gov |

| Synthesis of quinolin-4-ylmethoxychromen-4-ones | 60 min reaction time, lower yield | 4 min reaction time, 80-95% yield | nih.gov |

| Synthesis of 1,4-dihydropyridine nucleoside | 42% yield | 58% yield in 30 min | nih.gov |

| Synthesis of 3,4-dihydro-2H-benzo[b] rsc.orgat.uaoxazines | Hours | Minutes, increased yield | arkat-usa.org |

Strategies for Derivatization and Analogous Compound Formation

The core structure of this compound can be modified to generate a library of derivatives and analogous compounds with potentially diverse chemical and biological properties.

The synthesis of substituted enamides can be achieved through various strategic modifications of the starting materials or the reaction conditions. For example, employing different substituted anilines and α,β-unsaturated carbonyl compounds in the initial synthesis can lead to a wide array of N-aryl enamides.

Furthermore, derivatization can be achieved by N-acylation of more complex amino acids. For instance, L-valine can be acylated with 4-[(4-bromophenyl)sulfonyl]benzoyl chloride to produce N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine, which can then be further transformed into other derivatives like 4H-1,3-oxazol-5-ones and 2-acylamino ketones. mdpi.com Another advanced strategy involves the thermal rearrangement of an α-silylallyl amide to install a cis-propenylamide moiety, which was a key step in the total synthesis of the proteasome inhibitors TMC-95A and -B. acs.org This demonstrates the potential for creating stereochemically defined enamide derivatives.

| Starting Materials | Product Class | Synthetic Strategy | Reference |

| 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide, α,β-unsaturated carbonyl compounds, amines | 3-Trifluoromethyl aniline derivatives | Metal-free annulation | rsc.org |

| L-valine, 4-[(4-Bromophenyl)sulfonyl]benzoyl chloride | N-Acyl-α-amino acids, 4H-1,3-oxazol-5-ones | N-acylation and further cyclization | mdpi.com |

| α-Silylallyl amide | Z-Enamides | Thermal rearrangement | acs.org |

Cyclocondensation Reactions Leading to Heterocyclic Systems (e.g., Pyrazoles, Thiazoles)

Cyclocondensation reactions are fundamental in heterocyclic chemistry, enabling the construction of ring systems from acyclic precursors. For derivatives of this compound, these reactions provide pathways to valuable heterocyclic scaffolds such as pyrazoles and thiazoles, which are prominent in medicinal chemistry and materials science. chim.it The methodologies often involve the reaction of a derivative containing a 1,3-dielectrophilic or an equivalent synthon with a binucleophilic reagent, or vice-versa.

Pyrazoles

The synthesis of pyrazole (B372694) rings typically involves the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. chim.itresearchgate.net While direct cyclocondensation starting from this compound is not the most common route, its derivatives, particularly those featuring a more activated methylene (B1212753) group, serve as effective precursors.

A notable example involves the synthesis of pyrazole-containing compounds starting from N-(4-bromophenyl)-2-cyanoacetamide. iucr.org In a specific study, this acetamide (B32628) derivative undergoes a reaction with 2-[(3-isobutyl-1-phenyl-1H-pyrazol-4-yl)methylene]malononitrile. The reaction mechanism proceeds through a Michael addition, where the active methylene group of N-(4-bromophenyl)-2-cyanoacetamide attacks the electron-deficient double bond of the pyrazolyl-methylene reactant. This is followed by the elimination of a malononitrile (B47326) molecule to yield the final, highly functionalized prop-2-enamide product, (E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide. iucr.org The reaction is typically conducted under reflux in an ethanol-water mixture with a base like sodium hydroxide. iucr.org

Research Findings for Pyrazole Synthesis

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Yield | Ref |

|---|---|---|---|---|---|

| N-(4-bromophenyl)-2-cyanoacetamide | 2-[(3-isobutyl-1-phenyl-1H-pyrazol-4-yl)methylene]malononitrile | Sodium hydroxide, Ethanol/Water (1:1), Reflux (12h) | (E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide | 95% | iucr.org |

This table presents data from syntheses leading to pyrazole systems containing the 4-bromophenyl moiety.

Thiazoles

The Hantzsch thiazole (B1198619) synthesis is a classic and widely adapted method for preparing thiazole rings. figshare.com This typically involves the reaction of an α-haloketone with a thioamide-containing compound. For the synthesis of derivatives relevant to this compound, the common starting material is p-bromoacetophenone, which serves as the α-haloketone precursor after halogenation, or is used directly in a one-pot reaction.

In a frequently cited method, p-bromoacetophenone is reacted with thiourea (B124793) in the presence of iodine. nih.govnih.gov This reaction proceeds via the formation of an α-iodoacetophenone intermediate, which is then attacked by the sulfur atom of thiourea, followed by intramolecular cyclization and dehydration to afford 4-(4-bromophenyl)thiazol-2-amine. nih.gov This key intermediate is then often further derivatized. For instance, it can be reacted with chloroacetyl chloride to produce N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, which can be further modified. nih.gov

Research Findings for Thiazole Synthesis

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Ref |

|---|---|---|---|---|

| p-Bromoacetophenone | Thiourea | Iodine, Reflux (12h) | 4-(4-Bromophenyl)thiazol-2-amine | nih.govnih.gov |

| 4-(4-Bromophenyl)thiazol-2-amine | Chloroacetyl chloride | Triethylacetic acid, Ethanol, Reflux (2-3h) | N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide | nih.gov |

This table outlines the synthesis of the core 4-(4-bromophenyl)thiazole (B159989) structure, a key heterocyclic system related to the title compound.

V. Crystallographic Studies and Solid State Structural Analysis of N 4 Bromophenyl Prop 2 Enamide Derivatives

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Single-crystal X-ray diffraction stands as the definitive method for determining the three-dimensional atomic arrangement of crystalline solids. For derivatives of N-(4-bromophenyl)prop-2-enamide, SC-XRD studies have been instrumental in unambiguously establishing their molecular structures and solid-state conformations.

A critical aspect of the structural analysis of this compound derivatives is the determination of their molecular conformation and the geometry around double bonds. For instance, in the crystal structure of (E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide, the configuration at the exocyclic C=C double bond has been unequivocally identified as E. iucr.orgresearchgate.netnih.gov The molecules are observed to be nearly planar, with the exception of the isopropyl groups. iucr.orgresearchgate.net This planarity is a common feature in such conjugated systems, although minor deviations can occur, as seen in the orientation of the phenyl rings. iucr.orgresearchgate.net

In another related compound, (2E)-1-(4-bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one, the configuration about the C=C bond is also confirmed to be E. The molecule exhibits a degree of non-planarity, with the aromatic rings being inclined to each other.

The table below summarizes key geometric parameters for a representative derivative.

| Parameter | Value | Reference |

| Configuration at exocyclic C=C | E | iucr.orgresearchgate.netnih.gov |

| Molecular Planarity | Roughly planar with exceptions for certain substituent groups | iucr.orgresearchgate.net |

The asymmetric unit is the smallest part of a crystal structure from which the entire lattice can be generated by symmetry operations. In some crystalline forms of this compound derivatives, the asymmetric unit contains more than one molecule. For example, the crystal structure of (E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide reveals the presence of two independent molecules within its asymmetric unit. iucr.orgresearchgate.netnih.gov These two molecules, while chemically identical, may exhibit subtle differences in their conformations, particularly in the orientation of flexible substituent groups like phenyl rings. iucr.orgresearchgate.net The presence of multiple independent molecules can lead to more complex supramolecular assemblies.

| Compound | Independent Molecules in Asymmetric Unit | Reference |

| (E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide | 2 | iucr.orgresearchgate.netnih.gov |

Supramolecular Interactions in the Crystalline Lattice

The packing of molecules in a crystal is directed by a variety of noncovalent interactions. These interactions, though individually weak, collectively play a crucial role in the stabilization of the crystal lattice.

Hydrogen bonds are among the most significant directional interactions in determining the supramolecular architecture of organic crystals. In the crystal structure of (E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide, the two independent molecules are connected through Namide—H⋯N≡C hydrogen bonds, forming a dimeric structure. iucr.orgresearchgate.netnih.gov This type of hydrogen bond, where the amide proton interacts with the nitrogen of a cyano group, is a robust and frequently observed motif in related structures.

In a related enone, (2E)-1-(4-bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one, molecules are linked into chains by weak C—H⋯O interactions. These chains are then connected through face-to-face π–π stacking interactions, forming layered structures.

The table below details some of the noncovalent interactions observed in the crystal structures of this compound derivatives.

| Interaction Type | Donor/Acceptor | Distance (Å) | Compound/Reference |

| Namide—H⋯N≡C | N-H / N≡C | - | (E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide iucr.orgresearchgate.netnih.gov |

| Hphenyl⋯O=C | C-H / O=C | H⋯O = 2.50, 2.51 | (E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide researchgate.net |

| Hphenyl⋯Br | C-H / Br | H⋯Br = 2.89, 2.91 | (E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide researchgate.net |

| C—H⋯O | C-H / O=C | - | (2E)-1-(4-bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one |

| π–π stacking | Aromatic rings | - | (2E)-1-(4-bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one |

Quantitative Assessment of Intermolecular Interactions

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. By mapping properties such as the normalized contact distance (dnorm) onto the molecular surface, regions involved in significant intermolecular contacts can be identified. The analysis also generates two-dimensional fingerprint plots, which summarize the distribution of these contacts.

These studies highlight a common feature in the crystal packing of bromophenyl derivatives: a high percentage of H···H contacts, which are generally considered weak, van der Waals interactions. However, the presence of the bromine atom introduces specific Br···H and C···Br contacts that play a crucial role in the supramolecular assembly. nih.gov The dnorm maps for these compounds typically show distinct red spots, indicating close contacts and potential hydrogen bonds, such as C-H···O and C-H···N interactions, which often dictate the formation of chains or more complex three-dimensional networks. nih.govnih.gov

The fingerprint plots provide a quantitative breakdown of these interactions. For instance, the Br···H contacts appear as distinct "wings" in the 2D plot, and their percentage contribution can be precisely calculated. The relative contributions of different intermolecular contacts for a representative bromophenyl derivative are summarized in the table below.

| Intermolecular Contact | Contribution (%) in 1-(4-bromophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one nih.gov | Contribution (%) in 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile nih.gov |

| H···H | 19.5 | 36.2 |

| C···H/H···C | 15.5 | 21.6 |

| N···H/H···N | 17.3 | 12.2 |

| Br···H/H···Br | 11.7 | 10.8 |

| O···H/H···O | 11.0 | Not specified |

PIXEL Calculation for Interaction Energies

While Hirshfeld surface analysis provides a qualitative and quantitative overview of intermolecular contacts, the PIXEL (PIXEL-based Lattice Energy) calculation method offers a deeper understanding by quantifying the energetic contributions of these interactions. This method calculates the lattice energy of a crystal by summing the interaction energies between a central molecule and all its surrounding neighbors. The total interaction energy for each molecular pair is dissected into its coulombic, polarization, dispersion, and repulsion components.

This approach allows for a detailed characterization of the forces governing the crystal packing. For example, in a series of crystalline spiropyrrolizine compounds, PIXEL calculations were used to quantify the energies of various noncovalent interactions, such as C–H···O, C–H···π, and π···π interactions, which stabilize the crystal structures. acs.org The method provides precise interaction energies with a detailed energy decomposition scheme, revealing the nature and strength of the dominant interactions, be they hydrogen bonds or dispersion forces. acs.org

Although specific PIXEL calculation data for this compound is not available in the reviewed literature, the application of this method to similar organic molecules demonstrates its utility. It would be expected that for this compound derivatives, PIXEL analysis would quantify the energetic contributions of the N-H···O hydrogen bonds, which are common in acrylamide (B121943) structures, as well as the weaker but cumulatively significant C-H···π and halogen (Br···π, Br···O) interactions. This would provide a comprehensive energy hierarchy of the interactions that dictate the supramolecular architecture.

Vi. Theoretical and Computational Chemistry Investigations of N 4 Bromophenyl Prop 2 Enamide and Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is widely used to predict the properties of molecular systems, including those of N-(4-Bromophenyl)prop-2-enamide and related compounds.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For this compound, this involves finding the lowest energy arrangement of its atoms. Like other N-substituted amides, this compound can exist as different rotational isomers (rotamers) due to restricted rotation around the C-N amide bond. These are typically referred to as cis and trans (or Z and E) isomers. nih.govnih.gov In solution, acrylamides often exist as a mixture of Z- and E-isomers, with the E-rotamer (where the vinyl group and the phenyl ring are on opposite sides of the C-N bond) often being slightly predominant. nih.gov

The planarity of the molecule is another key aspect. Studies on similar molecules, such as (E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one, a related chalcone, show that the molecule is nearly planar, which allows for maximum conjugation between the aromatic ring and the propenone system. nih.gov For this compound, the molecule is expected to adopt a largely planar conformation, especially in the trans form, to facilitate π-electron delocalization across the phenyl ring, the amide linkage, and the vinyl group. DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p) or higher, are employed to calculate the precise bond lengths, bond angles, and dihedral angles of the most stable conformers. researchgate.netresearchgate.net

| Parameter | Bond/Angle | Calculated Value (Dimer) |

|---|---|---|

| Bond Length (Å) | N-H | 3.462 |

| C=O | 1.681 | |

| C=C | 1.644 | |

| N-O | 0.968 | |

| Bond Angle (°) | C-N-H | - |

| C-C=C | - |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are instrumental in assigning the observed spectral bands to specific molecular motions. nih.govnih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with the experimental one. Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96) to improve agreement. nih.gov

For this compound, key vibrational modes would include the N-H stretch, the C=O stretch (Amide I band), the N-H bend coupled with the C-N stretch (Amide II band), the C=C stretch of the vinyl group, and various vibrations of the p-substituted benzene (B151609) ring. nih.gov For instance, in a similar compound, (E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide, a characteristic NH absorption band was observed in the IR spectrum at 3455 cm⁻¹. nih.gov In another related molecule, 3-(2,6-dichlorophenyl)-acrylamide, the N-H stretching frequency was observed at 3269 cm⁻¹ and the C=O stretching vibration at 1691 cm⁻¹. nih.gov

The table below shows a comparison of experimental and calculated vibrational frequencies for key functional groups in an acrylamide analogue, demonstrating the utility of DFT in spectral assignment.

| Vibrational Mode | Experimental FT-IR | Calculated (Scaled) | Assignment (Potential Energy Distribution, PED %) |

|---|---|---|---|

| N-H stretch | 3269 | 3462 | ν(N-H) |

| C-H stretch (aromatic) | 3052 | 3007 | ν(C-H) |

| C=O stretch (Amide I) | 1691 | 1681 | ν(C=O) |

| C=C stretch | 1549 | 1644 | ν(C=C) |

| N-O stretch | 959 | 968 | ν(N-O) |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to its ability to accept electrons (electrophilicity). researchgate.net

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial parameter that indicates the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a more reactive molecule. nih.gov

For this compound, the HOMO is expected to be distributed over the electron-rich regions, likely the phenyl ring and the amide group, while the LUMO would be located on the electron-deficient acryloyl moiety. In a study of the analogous chalcone, (E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one, DFT calculations (B3LYP/6–311G++(d,p)) determined the HOMO-LUMO energy gap to be 4.12 eV, indicating a stable molecule suitable for optoelectronic applications. nih.gov For N-(4-nitrophenyl)acrylamide, a related compound, the HOMO and LUMO energies were calculated to be -8.11 eV and -3.76 eV, respectively, resulting in an energy gap of 4.35 eV. These values provide a reasonable estimate for the expected electronic properties of this compound.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| (E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one | - | - | 4.12 | nih.gov |

| N-(4-nitrophenyl)acrylamide | -8.11 | -3.76 | 4.35 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions. Typically, red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential. nih.gov

For this compound, the MEP surface would show a negative potential (red/yellow) around the carbonyl oxygen atom, making it a prime site for electrophilic attack and hydrogen bonding. The amide hydrogen and protons on the vinyl group would exhibit a positive potential (blue), indicating their electrophilic character. The phenyl ring would show a mixed potential, with the bromine atom also influencing the charge distribution. Such maps are crucial for understanding intermolecular interactions, such as how the molecule might bind to a biological receptor. nih.gov The MEP analysis of (E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one confirmed that the most negative region is located on the carbonyl oxygen atom, identifying it as the primary site for electrophilic interaction. nih.gov

Molecular Electron Density Theory (MEDT) for Reaction Pathway Elucidation

Molecular Electron Density Theory (MEDT) is a modern theoretical framework for studying chemical reactivity, proposing that changes in electron density, rather than molecular orbital interactions, govern chemical reactions. nih.gov MEDT has been successfully applied to elucidate the mechanisms of various organic reactions, particularly pericyclic reactions like the Diels-Alder cycloaddition. preprints.orgmdpi.com

In a potential Diels-Alder reaction, this compound would act as the dienophile. MEDT analysis of such a reaction would involve studying the Global Electron Density Transfer (GEDT) at the transition state. A significant GEDT indicates a polar mechanism, while a low GEDT suggests a non-polar process. researchgate.net The reaction can be classified as a normal electron-demand Diels-Alder reaction if the electron density flows from the diene to the dienophile, or an inverse electron-demand reaction if the flow is reversed.

Studies on similar reactions, such as the ionic Diels-Alder (I-DA) reaction of iminium cations with cyclopentadiene, show that the high electrophilicity of the dienophile leads to a large GEDT and a significant reduction in the activation energy compared to neutral systems. preprints.orgmdpi.com An MEDT study of this compound reacting with a diene (e.g., cyclopentadiene) would likely proceed through a polar mechanism, with the activation energy and regioselectivity being strongly influenced by the electronic character of the substituents on both the diene and the dienophile. The analysis of the bonding evolution along the reaction coordinate would clarify whether the C-C bond formation is a concerted or a stepwise process. researchgate.net

Prediction of Spectroscopic Parameters via Quantum Chemical Methods (e.g., GIAO NMR)

Quantum chemical methods are highly effective for predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors, which are then converted to chemical shifts relative to a standard like tetramethylsilane (B1202638) (TMS). researchgate.net These calculations can aid in the assignment of complex experimental spectra and provide insight into the electronic structure and conformation of the molecule in solution. nih.gov

For this compound, ¹H and ¹³C NMR chemical shifts can be calculated for its possible conformers (e.g., E and Z isomers). Comparing the calculated shifts with experimental data can help confirm the predominant isomer in solution and validate the computed geometry. Studies on other acrylamide derivatives have shown that ¹⁵N NMR spectroscopy is also a powerful tool for distinguishing between rotamers. nih.gov The free activation energy for the interconversion between these isomers for various acrylamides has been found to be in the range of 15-17 kcal/mol. nih.gov

While a specific GIAO NMR study for this compound is not available, the table below presents experimental ¹H and ¹³C NMR data for a structurally similar compound, N-(4-bromo-2-chlorophenyl)-N-methylmethacrylamide, to illustrate the expected chemical shifts.

| Nucleus | Chemical Shift (δ) | Assignment |

|---|---|---|

| ¹H NMR | 7.59 (d, J=2.0 Hz) | Aromatic H |

| 7.38 (dd, J=8.3, 1.6 Hz) | Aromatic H | |

| 7.04 (d, J=8.2 Hz) | Aromatic H | |

| 4.99 (s), 4.95 (s) | Vinylic CH₂ | |

| ¹³C NMR | 171.8 | C=O (Amide) |

| 141.3, 139.9 | Vinylic C, Aromatic C-N | |

| 133.6, 133.2, 131.1, 130.8 | Aromatic CH | |

| 121.6, 118.9 | Aromatic C-Cl, C-Br | |

| 36.2, 20.1 | N-CH₃, C-CH₃ |

Vii. Applications of N 4 Bromophenyl Prop 2 Enamide Derivatives in Materials Science and Polymer Chemistry

Utilization in Molecularly Imprinted Polymers (MIPs)

Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered to have specific recognition sites for a target molecule. Derivatives of N-(4-bromophenyl)prop-2-enamide have been successfully employed as functionalized templates in the fabrication of MIPs, particularly through a semi-covalent imprinting approach. nih.gov

A key strategy involves using a derivative like N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide as a "functionalized template". nih.gov This approach, termed semi-covalent imprinting, utilizes a covalent bond to hold the template in place during polymerization, followed by cleavage of this bond to create a recognition site where binding occurs through non-covalent interactions. nih.gov

In a representative synthesis, the imprinted polymer was created from N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide, which served as the template monomer. nih.gov Divinylbenzene was used as the cross-linking monomer to build the polymer matrix, toluene (B28343) acted as the porogen (a solvent that helps form pores), and the polymerization was initiated by a radical thermal process. nih.gov After polymerization, the amide linkage in the polymer was hydrolyzed, typically using hydrochloric acid under reflux, to remove the 2-(4-bromophenyl)ethylamine residue. This process leaves behind a cavity specifically shaped to recognize and bind target molecules. nih.gov

The morphology and porous nature of the resulting MIPs are critical for their function and are typically characterized using techniques like Scanning Electron Microscopy (SEM) and Brunauer-Emmett-Teller (BET) analysis. nih.gov

SEM analysis is used to visualize the surface structure of the polymer particles. For MIPs synthesized from N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide derivatives, characterization was performed at various stages of preparation to observe the material's morphology. nih.gov

BET analysis provides quantitative data on the surface area and porosity of the material. This is crucial for evaluating the accessibility of the imprinted cavities to the target analyte. The table below summarizes characterization data for an exemplary MIP before and after the template removal process.

Table 1: Physicochemical Properties of Imprinted and Non-Imprinted Polymers

| Polymer Sample | Specific Surface Area (m²/g) | Total Pore Volume (cm³/g) | Average Pore Radius (Å) |

|---|---|---|---|

| MIP before hydrolysis | 425 | 0.81 | 19.1 |

| MIP after hydrolysis | 398 | 0.77 | 19.3 |

| Non-Imprinted Polymer (NIP) | 402 | 0.69 | 17.2 |

Data derived from a study on MIPs synthesized using N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide as a template precursor. nih.gov

The primary function of an MIP is to selectively bind a target molecule. The effectiveness of MIPs derived from this compound precursors has been demonstrated through adsorption studies. nih.gov After hydrolysis to create the binding cavities, the polymer showed a high affinity for target biomolecules like tyramine (B21549) and L-norepinephrine. nih.gov

The selectivity is quantified by the imprinting factor (IF), which is the ratio of the binding capacity of the MIP to that of a non-imprinted polymer (NIP) synthesized under similar conditions but without the template molecule.

Table 2: Adsorption Performance and Selectivity of a Representative MIP

| Target Analyte | Imprinting Factor (IF) |

|---|---|

| Tyramine | 2.47 |

| L-Norepinephrine | 2.50 |

Imprinting factors are relative to a non-imprinted polymer synthesized from methacrylic acid and divinylbenzene. nih.gov

These results indicate that the cavities formed after the removal of the 2-(4-bromophenyl)ethyl residue are effective in selectively rebinding the target analytes compared to a control polymer. nih.gov

The robustness and reusability of MIPs are essential for practical applications. Thermal stability is a key aspect of this. For copolymers derived from the related monomer N-(4-bromophenyl)-2-methacrylamide, thermal decomposition was shown to occur in three stages within a temperature range of 100–500 °C. researchgate.net The glass transition temperatures (Tg), which indicate the transition from a rigid to a more flexible state, were found to be in the range of 94–165 °C. researchgate.net Such data are crucial for defining the operational limits of the polymer matrix in applications that may involve elevated temperatures.

Role as a Synthetic Intermediate in Complex Organic Molecule Assembly

The bromine atom on the phenyl ring of this compound and its derivatives serves as a versatile functional handle for carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction. This makes the compound a valuable intermediate for constructing more complex molecular architectures. mdpi.com

For instance, N-(4-bromophenyl)furan-2-carboxamide, a structurally related amide, was synthesized and then used as a substrate in palladium-catalyzed Suzuki-Miyaura reactions. mdpi.com By reacting it with various boronic acids, a series of functionalized N-aryl furan-2-carboxamide analogues were produced in moderate to good yields (43–83%). mdpi.com This demonstrates a practical pathway where the bromo-phenyl moiety acts as a key building block for creating a library of diverse compounds with potential applications, such as in the development of new antibacterial agents. mdpi.com

General Contributions to Functionalized Polymer Synthesis

Beyond MIPs, derivatives of this compound contribute significantly to the synthesis of a wide range of functionalized polymers. The incorporation of this monomer or its variants into polymer chains can impart specific properties such as thermal stability, altered solubility, and reactivity. researchgate.netresearchgate.net

In another example, a more complex aromatic diamine, 1,1-bis(4-aminophenyl)-1-{4′-bis(4″-bromophenyl)amino}phenyl-2,2,2-trifluoroethane, was used to synthesize new functionalized polyimides. researchgate.net These polymers exhibited high thermal stability, with 10% weight loss occurring between 550–660°C in an argon atmosphere, and were soluble in organic solvents. researchgate.net The incorporation of the bis(4-bromophenyl)amino groups was instrumental in achieving these desirable properties, including electrochromic behavior where the polymers change color in response to an applied electrical potential. researchgate.net

Q & A

Q. Why do some studies report anomalous reaction yields in amidation steps?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.